Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829869
InChI: InChI=1S/C16H22BNO5/c1-10(19)18-13-8-11(14(20)21-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC
Molecular Formula: C16H22BNO5
Molecular Weight: 319.2 g/mol

Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS No.:

Cat. No.: VC13829869

Molecular Formula: C16H22BNO5

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate -

Specification

Molecular Formula C16H22BNO5
Molecular Weight 319.2 g/mol
IUPAC Name methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H22BNO5/c1-10(19)18-13-8-11(14(20)21-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
Standard InChI Key HYHBDRFEFCNXDU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name, methyl 3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reflects its three key substituents: a methyl ester at position 1, an acetamido group at position 3, and a pinacol boronic ester at position 5 of the benzene ring . The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, preventing spontaneous deboronation and enhancing shelf life.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H22BNO5\text{C}_{16}\text{H}_{22}\text{BNO}_5
Molecular Weight319.2 g/mol
CAS Registry Number1025719-29-2
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(=O)OC

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous boronic esters, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reveal distinct aromatic proton signals between δ\delta 7.75–8.02 ppm and pinacol methyl groups at δ\delta 1.33–1.42 ppm . Infrared (IR) spectroscopy typically shows stretches for the carbonyl (\sim1700 cm1^{-1}) and boronate B-O bonds (\sim1350 cm1^{-1}).

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a palladium-catalyzed Miyaura borylation or a nitrite-mediated coupling reaction. A patented method involves reacting 3-acetamido-5-bromobenzoic acid methyl ester with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of palladium catalysts (e.g., Pd(dppf)Cl2_2) and a base (KOAc) in dimethylacetamide (DMA) at 80–100°C . Yields exceed 70% under optimized conditions.

Table 2: Representative Reaction Conditions

ComponentRoleQuantity
3-Acetamido-5-bromobenzoateSubstrate1.0 mmol
B2(pin)2\text{B}_2(\text{pin})_2Boron Source1.2 mmol
Pd(dppf)Cl2_2Catalyst0.05 mmol
KOAcBase3.0 mmol
DMASolvent5 mL

Scalability and Industrial Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via column chromatography (petroleum ether:ethyl acetate, 10:1) or recrystallization from hexane yields >95% purity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMSO, DMA) but poorly soluble in water. Storage at 2–8°C under inert atmosphere (N2_2) prevents hydrolysis of the boronic ester . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, consistent with similar pinacol boronic esters .

Reactivity Profile

The boronic ester undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling biaryl synthesis. The acetamido group directs electrophilic substitution to the para position, facilitating regioselective functionalization.

Applications in Pharmaceutical and Materials Research

Drug Intermediate Synthesis

This compound is a precursor to kinase inhibitors and protease antagonists. For example, coupling with 4-bromophenylalanine derivatives generates candidates for tyrosine kinase inhibition.

Polymer and Sensor Development

Incorporated into conjugated polymers, the boronic ester enables glucose-sensing applications via diol-binding interactions .

Table 3: Key Applications and Derivatives

ApplicationDerivative StructureTarget Use
Anticancer AgentsBiaryl-linked imidazolesPI3K Inhibition
BiosensorsPolythiophene-Boronate CopolymersGlucose Detection

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